![molecular formula C23H26N2O2 B2881004 4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one CAS No. 784167-11-9](/img/structure/B2881004.png)
4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one
Overview
Description
4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one, also known as PBD-1300, is a chemical compound that belongs to the family of chromenone derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
This compound shows promise in the development of therapeutic agents. It has been identified as a potential precursor in the synthesis of N-methylpiperazinyl flavones , which exhibit therapeutic potential against diseases like Alzheimer’s . Additionally, its derivatives have been explored for their antileukemia properties, particularly in the preparation of imatinib derivatives .
Biotechnology
In biotechnological research, the compound’s derivatives have been utilized in fragment-based drug discovery , specifically targeting mycobacterial tRNA modification . This application is crucial for developing new antibiotics and understanding bacterial resistance mechanisms.
Pharmacology
Pharmacologically, the compound’s derivatives have been studied for their antimicrobial activity . Molecular modeling and docking simulations suggest that these derivatives can form stable complexes with enzymes like oxidoreductase, indicating potential as antibacterial agents .
Neuroscience
The compound’s framework is being investigated for its effects on the nervous system. It has been linked to the development of drugs that target muscarinic acetylcholine receptors , which are important for treating disorders related to visceral smooth muscle contractility .
Chemistry
In the field of chemistry, the compound is valuable for its reactivity and versatility . It serves as an intermediate in various synthetic pathways, contributing to the creation of complex molecules with potential pharmacological activities .
Materials Science
While direct applications in materials science are not explicitly documented for this specific compound, its structural analogs have been used in the development of organic compounds with unique properties, which could be applied in creating new materials or coatings with specific desired features .
Mechanism of Action
Target of Action
The primary targets of “4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one” are oxidoreductase proteins . These proteins play a crucial role in biological systems as they are involved in oxidation-reduction processes, which are vital for energy production and detoxification.
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, by binding to their active sites . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity. The exact nature of these changes would depend on the specific protein and the binding site of the compound.
Biochemical Pathways
The compound’s interaction with oxidoreductase proteins could affect various biochemical pathways. Oxidoreductases are involved in numerous metabolic processes, including the electron transport chain, a crucial component of cellular respiration. By inhibiting these proteins, the compound could potentially disrupt these pathways, leading to downstream effects such as reduced energy production .
Result of Action
The compound has been found to exhibit significant antibacterial and antifungal activity . This suggests that its interaction with oxidoreductase proteins could result in the inhibition of microbial growth, although the exact molecular and cellular effects would depend on the specific microorganism.
properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-8-9-21-20(14-22(26)27-23(21)18(17)2)16-25-12-10-24(11-13-25)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYPIHZOVTVBPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322546 | |
Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
CAS RN |
784167-11-9 | |
Record name | 4-[(4-benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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